molecular formula C20H24N2O4 B8627510 Benzyl (4-(boc-aminomethyl)phenyl)carbamate

Benzyl (4-(boc-aminomethyl)phenyl)carbamate

Cat. No. B8627510
M. Wt: 356.4 g/mol
InChI Key: BMBQNICVEMZTNK-UHFFFAOYSA-N
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Patent
US07544690B2

Procedure details

A solution of [4-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamic acid benzyl ester (1.25 g, 3.51 mmol) in EtOAc (20 mL) was cooled on an ice-bath and 4 M hydrogen chloride in EtOAc (20 mL) was added. The mixture was stirred at ambient temperature for 20 min. The precipitate was collected by filtration, washed with EtOAc, and dried under reduced pressure to give (4-aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride (957 mg, 93%) as a white solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:26])[NH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH:18]C(OC(C)(C)C)=O)=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:27]>CCOC(C)=O>[ClH:27].[CH2:1]([O:8][C:9](=[O:26])[NH:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:17][NH2:18])=[CH:15][CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC(NC1=CC=C(C=C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 957 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.